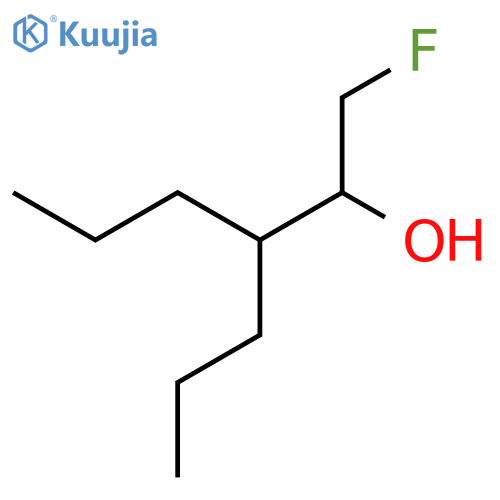Cas no 2228945-97-7 (1-fluoro-3-propylhexan-2-ol)
1-フルオロ-3-プロピルヘキサン-2-オールは、フッ素置換基とプロピル基を有する分岐鎖アルコール化合物です。分子式C9H19FOで表され、ヒドロキシル基(-OH)とフッ素原子の特性を併せ持つため、有機合成中間体として高い反応性を示します。特にフッ素の強い電気陰性性により、分子の極性や安定性が向上し、医薬品や機能性材料の合成において重要な役割を果たします。プロピル基の導入により脂溶性が調整可能で、生体適合性材料や界面活性剤への応用も期待されます。立体障害の影響を受けやすいため、選択的反応の制御が可能な点が特徴です。

1-fluoro-3-propylhexan-2-ol structure
商品名:1-fluoro-3-propylhexan-2-ol
1-fluoro-3-propylhexan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-3-propylhexan-2-ol
- 2228945-97-7
- EN300-1769629
-
- インチ: 1S/C9H19FO/c1-3-5-8(6-4-2)9(11)7-10/h8-9,11H,3-7H2,1-2H3
- InChIKey: BMBQKVMHRWXHCG-UHFFFAOYSA-N
- ほほえんだ: FCC(C(CCC)CCC)O
計算された属性
- せいみつぶんしりょう: 162.141993387g/mol
- どういたいしつりょう: 162.141993387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 79.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 20.2Ų
1-fluoro-3-propylhexan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769629-5.0g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1769629-10.0g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1769629-2.5g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1769629-1g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1769629-1.0g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1769629-0.05g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1769629-0.25g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1769629-0.5g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1769629-5g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1769629-0.1g |
1-fluoro-3-propylhexan-2-ol |
2228945-97-7 | 0.1g |
$1068.0 | 2023-09-20 |
1-fluoro-3-propylhexan-2-ol 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
2228945-97-7 (1-fluoro-3-propylhexan-2-ol) 関連製品
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
